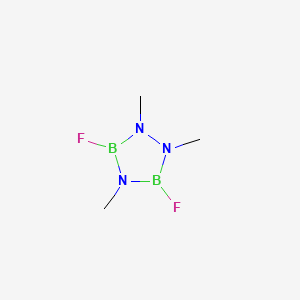
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is a unique organoboron compound characterized by its triazadiborolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoboron compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Industry: It can be used in the production of advanced materials, such as boron-doped polymers and ceramics, which have improved mechanical and thermal properties.
Wirkmechanismus
The mechanism by which 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which allows the compound to interact with enzymes, receptors, and other biomolecules. The triazadiborolidine ring structure also provides a rigid framework that can enhance binding specificity and affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine-2,8-dicarbaldehyde
- Difluoro {3-ethyl-5- [1- (4-ethyl-3,5-dimethyl-2 H -pyrrol-2-ylidene- N)ethyl]-2,4-dimethyl-1H-pyrrolato-N}boron
Uniqueness
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is unique due to its specific arrangement of fluorine and methyl groups on the triazadiborolidine ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of both boron and nitrogen atoms in the ring structure allows for versatile chemical modifications and applications.
Eigenschaften
CAS-Nummer |
63411-98-3 |
|---|---|
Molekularformel |
C3H9B2F2N3 |
Molekulargewicht |
146.75 g/mol |
IUPAC-Name |
3,5-difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C3H9B2F2N3/c1-8-4(6)9(2)10(3)5(8)7/h1-3H3 |
InChI-Schlüssel |
FSVGTLPFEZHMDC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(N1C)C)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



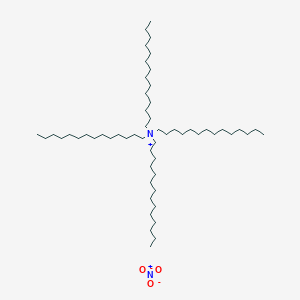
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
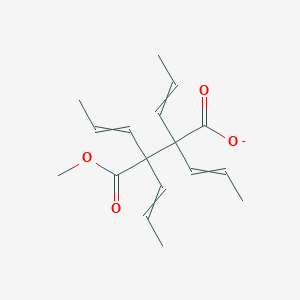
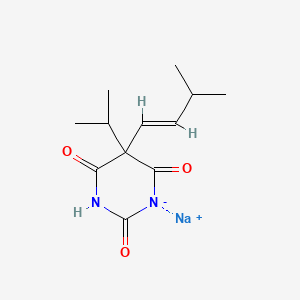

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)


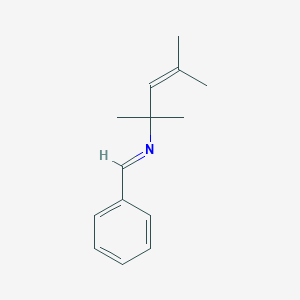


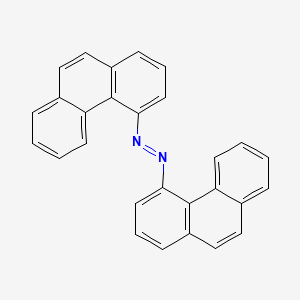
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
